4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine
CAS No.:
Cat. No.: VC15865441
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3 |
|---|---|
| Molecular Weight | 177.25 g/mol |
| IUPAC Name | 4-methyl-5-pyrrolidin-2-ylpyridin-2-amine |
| Standard InChI | InChI=1S/C10H15N3/c1-7-5-10(11)13-6-8(7)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3,(H2,11,13) |
| Standard InChI Key | KORXJMVGFDSUKS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C2CCCN2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine (CAS: 1552457-95-0 and 1270431-81-6 ) has a molecular formula of C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol. The structure comprises a pyridine ring substituted at the 2-position with an amino group (-NH₂), a methyl group at the 4-position, and a pyrrolidin-2-yl group at the 5-position. Pyrrolidine, a five-membered saturated ring with one nitrogen atom, introduces stereochemical complexity, though specific stereoisomeric data remain unreported in publicly available sources .
Physicochemical Properties
While experimental data on solubility, melting point, and stability are sparse, calculated properties using computational tools (e.g., ACD/Labs or ChemAxon) predict:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | ~1.2 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (NH₂ and pyrrolidine NH) |
| Hydrogen Bond Acceptors | 3 (pyridine N, NH₂, pyrrolidine N) |
| Polar Surface Area | ~50 Ų |
These properties align with trends observed in bioavailable small molecules, suggesting potential membrane permeability .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule’s synthesis likely involves constructing the pyridine core followed by introducing substituents. Two plausible routes include:
Pyridine Ring Formation via Cyclization
A Hantzsch dihydro-pyridine synthesis analog could generate the pyridine ring. For example, condensing a β-keto ester (e.g., ethyl acetoacetate) with an aldehyde and ammonia under acidic conditions might yield a dihydropyridine intermediate, which could be oxidized to the pyridine . Subsequent functionalization at the 5-position with a pyrrolidine moiety would require cross-coupling or nucleophilic substitution.
Direct Functionalization of Preformed Pyridines
An alternative approach involves introducing the pyrrolidine group to a pre-synthesized 4-methylpyridin-2-amine. Transition-metal-catalyzed C–H activation or Ullmann-type coupling could install the pyrrolidinyl group at the 5-position. For instance, palladium-mediated coupling of a brominated pyridine derivative with a pyrrolidine-zinc reagent might achieve this .
Reported Synthetic Protocols
While no explicit synthesis of 4-methyl-5-(pyrrolidin-2-yl)pyridin-2-amine is documented in the reviewed literature, analogous strategies for pyridopyrimidines and pyrrolidine-containing heterocycles provide guidance. For example, Kisliuk et al. demonstrated the use of Raney Ni in reductive alkylation to introduce amine-containing substituents to pyrido[2,3-d]pyrimidines . Similarly, β-enamino diketones have been employed as intermediates for constructing nitrogen-rich heterocycles . Adapting these methods could involve:
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Intermediate Preparation: Synthesizing 5-bromo-4-methylpyridin-2-amine via halogenation of 4-methylpyridin-2-amine using N-bromosuccinimide .
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Cross-Coupling: Reacting the bromopyridine with a pyrrolidine-2-zinc chloride reagent under Pd catalysis (e.g., PdCl₂(dppf)·CH₂Cl₂) .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H-NMR signals (CDCl₃, 400 MHz) would include:
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δ 1.70–2.10 ppm (m): Pyrrolidine CH₂ protons.
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δ 2.35 (s): 4-methyl group.
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δ 6.40 (s): Pyridine H-3 proton.
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δ 8.10 (s): NH₂ protons (exchange broadened).
¹³C-NMR would feature resonances for the pyridine carbons (δ 120–160 ppm), methyl carbon (δ 20–25 ppm), and pyrrolidine carbons (δ 25–60 ppm) .
Mass Spectrometry
Electrospray ionization (ESI-MS) would likely show a molecular ion peak at m/z 177.25 [M+H]⁺, with fragmentation patterns indicative of pyrrolidine ring cleavage and methyl group loss .
Challenges and Future Directions
Knowledge Gaps
Current limitations include:
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Lack of crystallographic data confirming stereochemistry.
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Absence of toxicity or pharmacokinetic profiles.
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Unoptimized synthetic routes yielding low quantities.
Research Opportunities
Priorities for further study should encompass:
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Stereoselective synthesis to isolate enantiomers for biological testing.
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Target identification via computational docking against protein databases.
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Structure-activity relationship (SAR) studies by modifying substituents.
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